molecular formula C20H18ClN3O4S B4936196 1-(2-chloro-4-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine

1-(2-chloro-4-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No. B4936196
M. Wt: 431.9 g/mol
InChI Key: MKTBQNMAMPKBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine, commonly known as CNP-NAP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CNP-NAP is a piperazine derivative that has been synthesized and studied extensively for its biological and physiological effects.

Scientific Research Applications

CNP-NAP has been used extensively in scientific research for its potential applications in various fields. One of the primary research areas for CNP-NAP is neuroscience, where it has been studied for its effects on ion channels and neurotransmitter release. CNP-NAP has also been investigated for its potential use as a therapeutic agent for various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Mechanism of Action

CNP-NAP is known to modulate the activity of ion channels, particularly voltage-gated calcium channels. It has also been shown to affect the release of neurotransmitters such as dopamine and glutamate. The exact mechanism of action of CNP-NAP is still being studied, but it is believed to involve the regulation of intracellular calcium levels and the modulation of synaptic transmission.
Biochemical and Physiological Effects:
CNP-NAP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CNP-NAP can inhibit the activity of voltage-gated calcium channels and reduce the release of neurotransmitters. In vivo studies have shown that CNP-NAP can improve cognitive function, reduce seizure activity, and protect against neuronal damage in animal models of neurological diseases.

Advantages and Limitations for Lab Experiments

CNP-NAP has several advantages for lab experiments, including its high purity and availability, well-established synthesis method, and potential applications in various research fields. However, there are also limitations to using CNP-NAP in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on CNP-NAP. One area of focus is the development of CNP-NAP derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of CNP-NAP in various neurological diseases. Additionally, further studies are needed to fully understand the mechanism of action of CNP-NAP and its effects on ion channels and neurotransmitter release.
Conclusion:
In conclusion, CNP-NAP is a piperazine derivative that has gained significant attention in scientific research for its potential applications in various fields, particularly neuroscience. The synthesis of CNP-NAP has been optimized over the years, and the compound is readily available for research purposes. CNP-NAP has been shown to modulate the activity of ion channels and neurotransmitter release, and it has various biochemical and physiological effects in vitro and in vivo. While there are advantages to using CNP-NAP in lab experiments, there are also limitations, and further research is needed to fully understand its potential therapeutic applications and mechanism of action.

Synthesis Methods

The synthesis of CNP-NAP involves the reaction of 2-naphthylsulfonyl chloride with 1-(2-chloro-4-nitrophenyl)piperazine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound. The synthesis of CNP-NAP has been optimized over the years to improve yield and purity, and the compound is now readily available for scientific research purposes.

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-19-14-17(24(25)26)6-8-20(19)22-9-11-23(12-10-22)29(27,28)18-7-5-15-3-1-2-4-16(15)13-18/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTBQNMAMPKBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-nitrophenyl)-4-(2-naphthylsulfonyl)piperazine

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